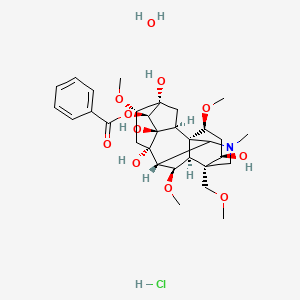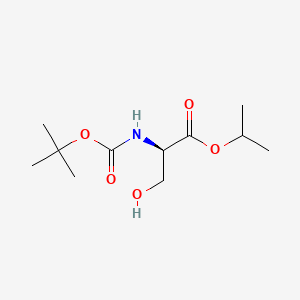
3,4-Dibromo-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-5-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has an average mass of 254.883 Da and a monoisotopic mass of 252.853790 Da .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3,4-Dibromo-5-fluoropyridine, can be achieved through various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another approach is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-5-fluoropyridine consists of a pyridine ring substituted with two bromine atoms and one fluorine atom . The InChI code for this compound is 1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H .Chemical Reactions Analysis
Fluoropyridines, including 3,4-Dibromo-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues . The Suzuki–Miyaura coupling is a common reaction involving this compound .Physical And Chemical Properties Analysis
3,4-Dibromo-5-fluoropyridine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including 3,4-Dibromo-5-fluoropyridine, are used in the synthesis of various fluorinated heterocyclic compounds . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Use in Cancer Research
Fluoropyridines, including 3,4-Dibromo-5-fluoropyridine, are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds are of special interest as potential imaging agents for various biological applications .
Agricultural Applications
Fluoropyridines are used in the search for new agricultural products with improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluorinated medicinal candidates, including those derived from 3,4-Dibromo-5-fluoropyridine, have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Synthesis of Herbicides and Insecticides
3,4-Dibromo-5-fluoropyridine can be used as a starting material for the synthesis of some herbicides and insecticides . This highlights its importance in the agricultural sector .
6. Use as a Building Block in Chemical Synthesis 3,4-Dibromo-5-fluoropyridine is used as a building block in chemical synthesis . It’s a key component in the production of various organic compounds .
Safety and Hazards
3,4-Dibromo-5-fluoropyridine is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .
Mécanisme D'action
Target of Action
3,4-Dibromo-5-fluoropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the 3,4-Dibromo-5-fluoropyridine is transferred from boron to palladium, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 3,4-Dibromo-5-fluoropyridine plays a crucial role in the transmetalation step, where it is transferred from boron to palladium .
Result of Action
The result of the action of 3,4-Dibromo-5-fluoropyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
3,4-dibromo-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNORXSGJINCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717821 |
Source


|
| Record name | 3,4-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260843-59-1 |
Source


|
| Record name | 3,4-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)





![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)


![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)